

Application Note: High-Throughput Screening & Validation of Urea-Scaffold Hits

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Compound of Interest

Compound Name: *N-(oxan-4-yl)-3-phenylpyrrolidine-1-carboxamide*

CAS No.: 2034340-58-2

Cat. No.: B2855531

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Case Study: *N-(oxan-4-yl)-3-phenylpyrrolidine-1-carboxamide*

Executive Summary

This Application Note details the protocol for the high-throughput screening (HTS), validation, and characterization of *N-(oxan-4-yl)-3-phenylpyrrolidine-1-carboxamide* (Compound ID-4YL).

Structurally, ID-4YL features a urea core linking a 3-phenylpyrrolidine moiety and a tetrahydropyran (oxan-4-yl) ring. This pharmacophore is highly characteristic of inhibitors targeting Soluble Epoxide Hydrolase (sEH) and specific Chemokine Receptors (e.g., CCR5). This guide focuses on its characterization as a non-epoxide transition-state mimic for sEH, a target involved in inflammation and cardiovascular regulation.

Key Technical Insights:

- **Solubility Advantage:** The oxan-4-yl (tetrahydropyran) group serves as a polar bioisostere for the traditional cyclohexyl group, significantly lowering LogP (approx. 2.1) and improving metabolic stability compared to purely lipophilic urea inhibitors like AUDA.

- Screening Challenge: Urea-based compounds are prone to forming colloidal aggregates in aqueous buffers, leading to promiscuous inhibition (false positives). This protocol includes specific "detergent-sensitivity" steps to validate true binding.

Chemical Profile & Handling

Compound Identity:

- IUPAC Name: **N-(oxan-4-yl)-3-phenylpyrrolidine-1-carboxamide**
- Common Scaffolds: Tetrahydropyran-urea-pyrrolidine
- Molecular Weight: ~274.36 g/mol
- Predicted LogP: 2.1 ± 0.3 (Improved aqueous solubility vs. cyclohexyl analogs)

Preparation Protocol:

- Stock Solution: Dissolve neat powder in 100% DMSO to a concentration of 10 mM. Vortex for 60 seconds.
- Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C. Stable for 6 months.
- Working Solution: For HTS, dilute to 1000x final concentration in DMSO before transferring to the assay plate (acoustic dispensing recommended).

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Critical Warning: Ureas can degrade into isocyanates and amines upon prolonged exposure to acidic aqueous environments. Maintain pH > 7.0 in all assay buffers.

Primary HTS Protocol: Fluorogenic sEH Hydrolysis Assay

This protocol utilizes a fluorogenic substrate, PHOME (3-phenylcyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid), which becomes fluorescent upon hydrolysis by sEH.

3.1 Assay Principle

The urea core of ID-4YL mimics the transition state of the epoxide ring opening, binding tightly to the catalytic aspartate (Asp335) of sEH. Inhibition prevents PHOME hydrolysis, quenching the fluorescent signal.

3.2 Reagents & Buffer Composition

- Assay Buffer: 25 mM Bis-Tris-HCl (pH 7.0), 0.1 mg/mL BSA.
- Detergent (Critical): 0.01% Triton X-100 (Must be included to prevent colloidal aggregation of the urea compound).
- Enzyme: Recombinant human sEH (0.4 nM final).
- Substrate: PHOME (50 μ M final, $K_m \sim 2.5 \mu$ M).

3.3 Step-by-Step Workflow

Step	Action	Volume	Notes
1	Dispense Compound	50 nL	Acoustic dispense 10 mM stock into 1536-well black plates.
2	Add Enzyme	3 μ L	Dispense sEH in Assay Buffer. Centrifuge 1000xg, 1 min.
3	Pre-Incubation	N/A	Incubate for 15 min at RT to allow equilibrium binding.
4	Add Substrate	3 μ L	Dispense PHOME substrate to initiate reaction.
5	Kinetic Read	N/A	Measure Ex/Em 330/465 nm every 60s for 10 mins.
6	Stop Reaction	N/A	(Optional) Endpoint mode: Add ZnSO ₄ to stop reaction.

3.4 Data Analysis

- Normalization: Normalize raw fluorescence units (RFU) to DMSO controls (0% inhibition) and No-Enzyme controls (100% inhibition).
- Curve Fitting: Fit dose-response data to the 4-parameter Hill equation:

Hit Validation: Distinguishing True Binders from Artifacts

Urea compounds are notorious "PAINS" (Pan-Assay Interference Compounds) candidates if not validated.

4.1 The "Detergent Shift" Assay

To confirm ID-4YL is not acting as a colloidal aggregator:

- Run the IC50 assay in buffer with 0.01% Triton X-100.
- Run the IC50 assay in buffer with 0.1% Triton X-100.
- Interpretation: If the IC50 shifts significantly (>3-fold increase) with higher detergent, the compound is likely an aggregator (False Positive). If IC50 remains stable, it is a true specific binder.

4.2 Orthogonal Biophysical Assay: Surface Plasmon Resonance (SPR)

Objective: Measure binding kinetics (

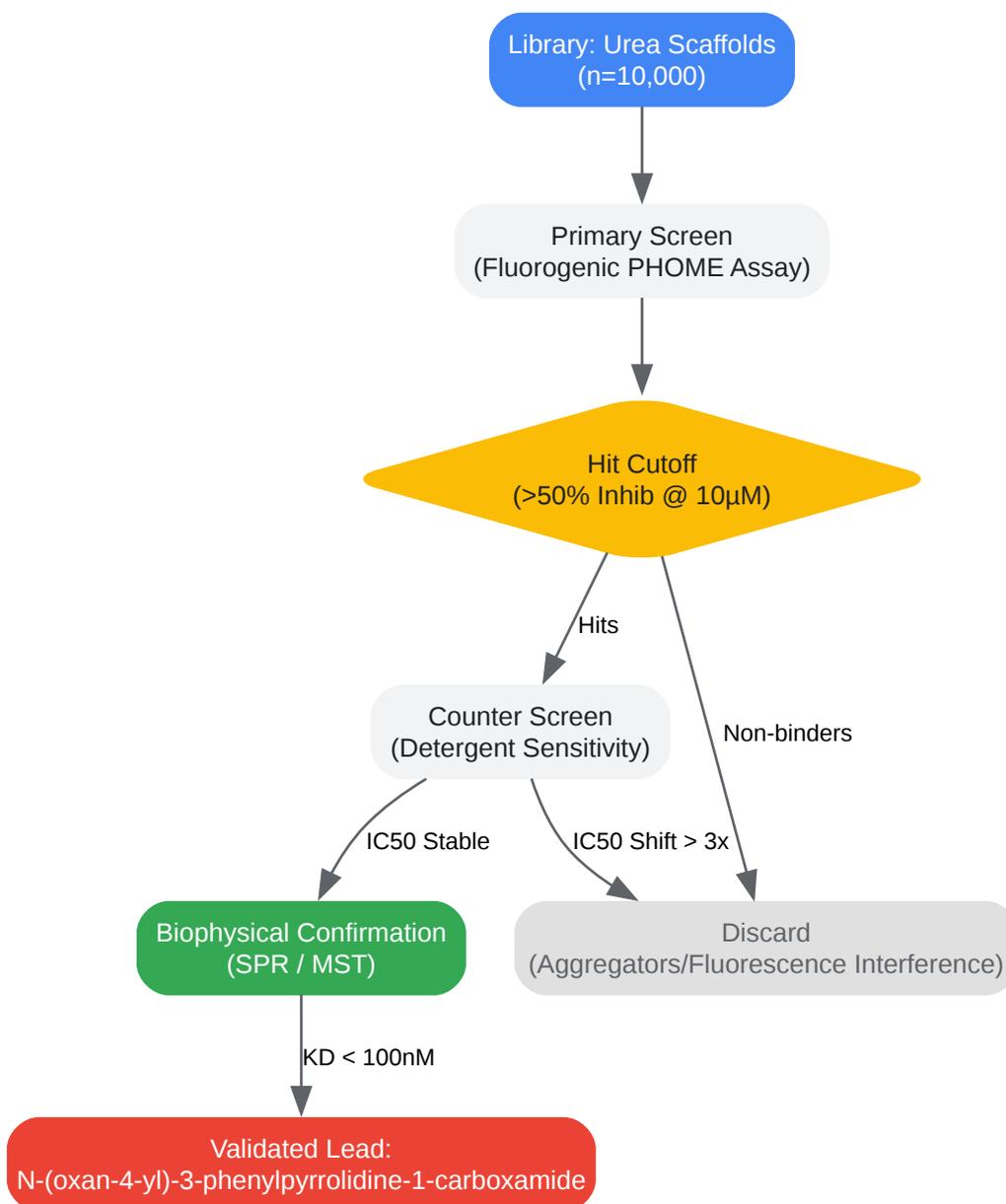
,
) directly.

- Sensor Chip: CM5 (Carboxymethylated dextran).
- Immobilization: Amine coupling of sEH to ~4000 RU.
- Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20).
- Injection: Inject ID-4YL as a concentration series (0.5 nM – 1 μ M).
- Expected Result: Fast-on/slow-off kinetics typical of urea-based transition state mimics.

Mechanism of Action & Workflow Visualization

The following diagrams illustrate the screening triage process and the structural mechanism of inhibition.

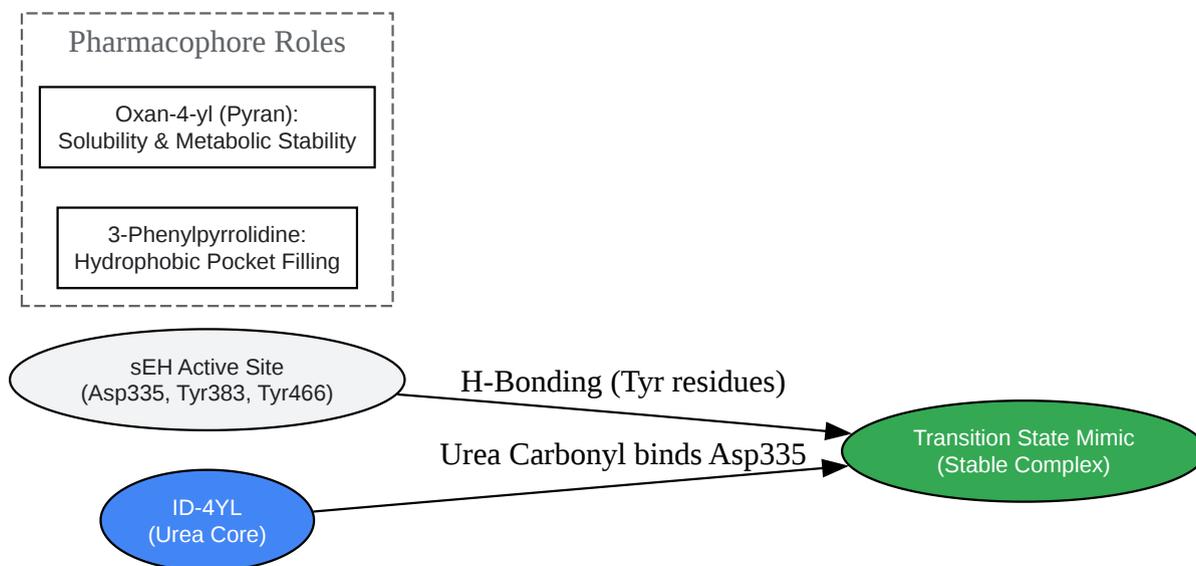
5.1 HTS Triage Workflow



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Caption: Step-by-step triage workflow to isolate specific binders from colloidal aggregators.

5.2 Structural Mechanism (sEH Inhibition)



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Caption: Mechanistic binding mode of ID-4YL mimicking the epoxide transition state.

References

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